4'-Aminomethylbiphenyl-3-carboxylic acid methyl ester hydrochloride 4'-Aminomethylbiphenyl-3-carboxylic acid methyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13667516
InChI: InChI=1S/C15H15NO2.ClH/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12;/h2-9H,10,16H2,1H3;1H
SMILES: COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CN.Cl
Molecular Formula: C15H16ClNO2
Molecular Weight: 277.74 g/mol

4'-Aminomethylbiphenyl-3-carboxylic acid methyl ester hydrochloride

CAS No.:

Cat. No.: VC13667516

Molecular Formula: C15H16ClNO2

Molecular Weight: 277.74 g/mol

* For research use only. Not for human or veterinary use.

4'-Aminomethylbiphenyl-3-carboxylic acid methyl ester hydrochloride -

Specification

Molecular Formula C15H16ClNO2
Molecular Weight 277.74 g/mol
IUPAC Name methyl 3-[4-(aminomethyl)phenyl]benzoate;hydrochloride
Standard InChI InChI=1S/C15H15NO2.ClH/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12;/h2-9H,10,16H2,1H3;1H
Standard InChI Key VFBVWIZMHBCSKO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CN.Cl
Canonical SMILES COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CN.Cl

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Structure

The compound is systematically named methyl 4'-(aminomethyl)-[1,1'-biphenyl]-3-carboxylate hydrochloride, reflecting its biphenyl backbone with substituents at the 3- and 4'-positions . The aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2) at the 4'-position and the methyl ester (COOCH3-\text{COOCH}_3) at the 3-position are critical to its reactivity. The hydrochloride salt enhances stability and solubility in polar solvents .

The planar biphenyl system allows for π-π interactions, while the electron-rich aminomethyl and ester groups enable participation in nucleophilic and electrophilic reactions. X-ray crystallography data (unavailable in public records) would likely confirm a twisted biphenyl conformation due to steric hindrance between substituents.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC15H15NO2HCl\text{C}_{15}\text{H}_{15}\text{NO}_{2} \cdot \text{HCl}
Molecular Weight277.74 g/mol
Melting PointNot reported
SolubilityLikely soluble in DMSO, methanol
Storage Conditions2–8°C, inert atmosphere

The absence of melting point data in literature underscores the need for further experimental characterization.

Synthesis and Industrial Preparation

Synthetic Routes

The compound is synthesized via a multi-step sequence involving:

  • Mannich Reaction: Introduction of the aminomethyl group to a biphenyl precursor. For example, reacting 3-hydroxy-4-methoxybiphenyl-3-carboxylic acid methyl ester with formaldehyde and dimethylamine under acidic conditions forms a dimethylaminomethyl intermediate .

  • Reductive Demethylation: Catalytic hydrogenation using palladium on carbon (Pd/C\text{Pd/C}) and hydrogen gas (H2\text{H}_2) at 50–90°C removes methyl groups from methoxy substituents .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

A representative protocol from patent literature involves:

  • Step 1: Condensation of 3-hydroxy-4-methoxybenzoic acid methyl ester with formaldehyde and dimethylamine in acetic acid at 110°C for 5 hours .

  • Step 2: Hydrogenation of the intermediate at 6 kg/cm² H2\text{H}_2 pressure in methanol, followed by acid-base extraction to isolate the dealkylated product .

  • Step 3: Salt formation via HCl treatment in ethyl acetate .

Purification and Quality Control

Purification typically involves column chromatography or recrystallization from hexane/ethyl acetate mixtures. High-performance liquid chromatography (HPLC) with UV detection (e.g., retention time ~7.05 min) ensures purity >95% . Impurities such as positional isomers (e.g., 3'-aminomethyl derivatives) are monitored using spiked HPLC methods .

SupplierPurityPrice (USD)Packaging
American Custom Chemicals95%$497.055 mg
Acrotein97%$2200.25 g

These prices reflect its status as a low-volume, high-value specialty chemical .

Pharmaceutical Relevance

While direct therapeutic applications are unreported, structural analogs are employed in:

  • Kinase Inhibitors: Biphenyl motifs are common in ATP-binding site inhibitors (e.g., EGFR tyrosine kinase inhibitors) .

  • Anticancer Agents: Aminomethyl groups facilitate hydrogen bonding with biological targets .

  • Prodrug Synthesis: The methyl ester acts as a hydrolyzable prodrug moiety .

Future Directions

Further research should prioritize:

  • Biological Screening: Evaluate activity against cancer cell lines or microbial targets.

  • Process Optimization: Develop greener synthetic routes using biocatalysts or flow chemistry.

  • Crystallographic Studies: Resolve 3D structure to inform computational drug design.

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